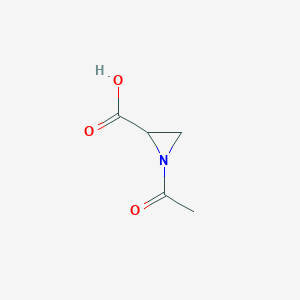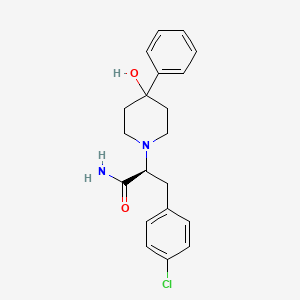
1-Acetylaziridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylaziridine-2-carboxylic acid is an organic compound that features both an aziridine ring and a carboxylic acid functional group The aziridine ring is a three-membered nitrogen-containing ring, which is known for its high strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetylaziridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of aziridine with acetic anhydride in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Substitution: The acetyl group can be substituted with other acyl groups through reactions with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Acylating Agents: Acyl chlorides, acetic anhydride
Major Products Formed:
- Substituted aziridines
- Ketones
- Carboxylic acids
Aplicaciones Científicas De Investigación
1-Acetylaziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Studies: Researchers use it to study the reactivity and stability of aziridine rings in biological systems.
Mecanismo De Acción
The mechanism of action of 1-acetylaziridine-2-carboxylic acid primarily involves the reactivity of the aziridine ring. The high strain energy of the three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds, which can interact with molecular targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid: Lacks the acetyl group but shares the aziridine ring and carboxylic acid functionality.
1-Acetylaziridine: Contains the aziridine ring and acetyl group but lacks the carboxylic acid functionality.
Uniqueness: 1-Acetylaziridine-2-carboxylic acid is unique due to the presence of both the aziridine ring and the carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propiedades
Número CAS |
741241-17-8 |
|---|---|
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
1-acetylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9) |
Clave InChI |
LUCZWZLUXRQKTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)

![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)


![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
